MF-592

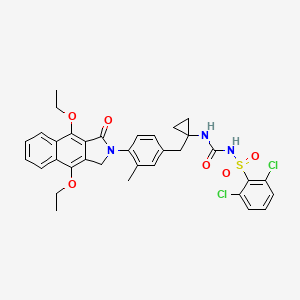

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1064195-48-7 |

|---|---|

Molecular Formula |

C34H33Cl2N3O6S |

Molecular Weight |

682.6 g/mol |

IUPAC Name |

1-(2,6-dichlorophenyl)sulfonyl-3-[1-[[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)-3-methylphenyl]methyl]cyclopropyl]urea |

InChI |

InChI=1S/C34H33Cl2N3O6S/c1-4-44-29-22-9-6-7-10-23(22)30(45-5-2)28-24(29)19-39(32(28)40)27-14-13-21(17-20(27)3)18-34(15-16-34)37-33(41)38-46(42,43)31-25(35)11-8-12-26(31)36/h6-14,17H,4-5,15-16,18-19H2,1-3H3,(H2,37,38,41) |

InChI Key |

PSHRSSJDIYJFKV-UHFFFAOYSA-N |

SMILES |

CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=C(C=C(C=C4)CC5(CC5)NC(=O)NS(=O)(=O)C6=C(C=CC=C6Cl)Cl)C |

Canonical SMILES |

CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=C(C=C(C=C4)CC5(CC5)NC(=O)NS(=O)(=O)C6=C(C=CC=C6Cl)Cl)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MF-592; MF 592; MF592; CAS#1064195-48-7 |

Origin of Product |

United States |

Foundational & Exploratory

MF59 Adjuvant: A Technical Guide to the Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

MF59® is a licensed oil-in-water emulsion adjuvant utilized in seasonal and pandemic influenza vaccines.[1] Comprised of squalene oil stabilized by non-ionic surfactants, MF59 has a well-established safety profile and demonstrates significant efficacy in enhancing the magnitude, breadth, and duration of the immune response, particularly in populations with suboptimal responses to vaccination, such as the elderly and young children.[2][3] Its mechanism of action is multifaceted, diverging from classical depot effects. Instead, MF59 establishes a transient, localized immunocompetent environment at the injection site, which orchestrates a potent innate immune response that subsequently shapes a robust and durable adaptive immunity.[2][4] This guide provides a detailed examination of the molecular and cellular pathways engaged by MF59, supported by quantitative data, experimental methodologies, and visual representations of the core mechanisms.

Core Mechanism of Action: The Immunocompetent Environment

The primary mechanism of MF59 is not to form a long-term antigen depot, but rather to create a localized, transient inflammatory microenvironment that efficiently recruits and activates the innate immune system.[2][3] This process initiates a cascade of events leading to enhanced antigen transport, processing, and presentation, ultimately amplifying the adaptive immune response.

Initial Events at the Injection Site

Upon intramuscular injection, MF59 induces a rapid, localized release of adenosine triphosphate (ATP) from muscle cells.[5][6] This release of endogenous ATP acts as a "danger signal," engaging purinergic receptors on resident immune cells and initiating an inflammatory cascade.[5][6] This event is a critical upstream trigger for the subsequent recruitment of immune cells.

The interaction of MF59 with local resident cells triggers the swift production and secretion of a broad array of chemokines and inflammatory cytokines.[1][7] Key chemokines induced include CCL2 (MCP-1), CCL3 (MIP-1α), CCL4 (MIP-1β), and CXCL8 (IL-8), which collectively establish a chemotactic gradient.[1] This is complemented by the production of cytokines such as IL-5, IL-6, and TNF-α.[7] This rapid induction of inflammatory mediators is more potent with MF59 compared to other adjuvants like alum.[7]

Innate Immune Cell Recruitment and Antigen Transport

The chemokine gradient established by MF59 drives a rapid and substantial influx of innate immune cells into the injection site.[2][7] This infiltrate is primarily composed of:

-

Neutrophils and Monocytes: These are among the first responders, efficiently taking up both the antigen and the MF59 emulsion.[1][7]

-

Eosinophils and Dendritic Cells (DCs): These cells arrive subsequently and contribute to antigen uptake and transport to the draining lymph nodes (dLNs).[1][7]

These recruited cells, particularly monocytes and DCs, serve as the primary vehicles for transporting the antigen from the muscle to the dLNs, where the adaptive immune response is initiated.[1][2]

Action within the Draining Lymph Node (dLN)

Within the dLN, MF59 continues to exert significant effects:

-

Differentiation of Monocyte-Derived DCs (Mo-DCs): MF59 promotes the differentiation of recruited monocytes into activated Mo-DCs directly within the dLN.[4][8][9] These Mo-DCs are highly effective antigen-presenting cells (APCs) and become the major source of antigen-loaded APCs following immunization with MF59.[8][9]

-

Enhanced Antigen Retention: MF59 promotes the accumulation and long-term retention of unprocessed antigen within the subcapsular sinus and medullary macrophage compartments of the dLN.[10] This leads to enhanced deposition of immune complex-trapped antigen onto follicular dendritic cells (FDCs), which is critical for sustaining the germinal center reaction.[10]

Key Signaling Pathways

The adjuvant effect of MF59 is mediated through a distinct signaling pathway that is dependent on the adaptor protein MyD88 but occurs independently of direct Toll-like receptor (TLR) or NLRP3 inflammasome activation.[1][11]

-

MyD88-Dependence: The adjuvanticity of MF59 is critically dependent on the MyD88 adaptor protein.[5][11] However, since MF59 does not activate any TLRs in vitro, it is proposed that MyD88's role is downstream of cytokine receptors of the IL-1 family, which may be activated by the initial inflammatory cascade.[5][11]

-

TLR-Independence: In vitro studies have shown that MF59 does not directly activate TLR-2, -3, -4, -5, -7, -8, or -9.[1][11]

-

NLRP3 Inflammasome-Independence: Unlike alum, the mechanism of MF59 does not require activation of the NLRP3 inflammasome.[5][11]

Caption: Core signaling cascade for MF59, highlighting MyD88-dependence and TLR/NLRP3-independence.

Impact on the Adaptive Immune Response

The potent innate activation driven by MF59 translates into a quantitatively and qualitatively superior adaptive immune response.

-

T Cell Responses: MF59 significantly enhances the expansion and activation of vaccine-specific CD4+ T cells.[12] This includes an increase in T follicular helper (Tfh) cells, which are crucial for germinal center formation and B cell help.[1] The response is generally characterized as a mixed Th1/Th2 profile.[5]

-

B Cell and Antibody Responses: The adjuvant promotes robust germinal center reactions, leading to higher titers of functional antibodies, such as those measured by the hemagglutination inhibition (HAI) assay.[1][10] Clinical data shows MF59 can increase HAI titers by 2 to 5-fold compared to alum-adjuvanted vaccines.[1] Furthermore, MF59 enhances the affinity of antibodies and broadens the epitope recognition, resulting in greater cross-reactivity against antigenically drifted viral strains.[13]

-

CD4-Independent Helper Pathway: A remarkable feature of MF59 is its ability to promote IgG isotype-switching and protective immunity even in a CD4-deficient state.[1][7] This suggests MF59 can induce an alternative "helper" microenvironment, potentially involving other MHC-II-expressing cells and cytokines, to support B cell responses, which has significant implications for vaccination in immunocompromised individuals.[1]

Caption: Step-by-step workflow of MF59's mechanism, from injection to adaptive immunity.

Quantitative Data Summary

The adjuvant effects of MF59 have been quantified in numerous preclinical and clinical studies.

Table 1: Comparative Efficacy and Immunogenicity of MF59-Adjuvanted Vaccines

| Parameter | MF59-Adjuvanted Vaccine | Non-Adjuvanted/Comparator | Finding/Fold Increase | Reference |

|---|---|---|---|---|

| Vaccine Efficacy (Children) | 86% (Absolute Efficacy) | 43% (TIV) | 75% relative efficacy increase | [14] |

| HAI Titers vs. Alum (H5N1) | Higher | Lower | 2 to 5-fold increase in HAI titers | [1] |

| HAI GMT Ratio (A/H3N2, Elderly) | Higher | Lower | 1.43 in subjects with chronic disease | [15] |

| HAI GMT Ratio (B Antigen, Elderly) | Higher | Lower | 1.37 in subjects with chronic disease | [15] |

| Antigen Dose Sparing (H1N1) | 3.75 µg dose effective | Higher dose required | Optimal response at low dose |[1] |

Table 2: Differential Innate Immune Response: MF59 vs. Alum in Mice

| Cytokine/Chemokine | MF59-Induced Level | Alum-Induced Level | Key Observation | Reference |

|---|---|---|---|---|

| IL-5 | Significantly Higher | Lower | MF59 is a more potent inducer | [1][7] |

| MCP-1 (CCL2) | Significantly Higher | Lower | MF59 is a more potent inducer | [1][7] |

| IL-6 | Higher in CD4KO mice | Not specified | Suggests alternative mechanisms | [7] |

| TNF-α | Higher in CD4KO mice | Not specified | Suggests alternative mechanisms | [7] |

| Cell Recruitment | Higher (Monocytes, Neutrophils, Eosinophils, DCs) | Lower | MF59 is more effective at attracting innate cells |[1][7] |

Key Experimental Methodologies

The elucidation of MF59's mechanism has relied on several key experimental models and techniques.

In Vivo Mouse Model for Cell Recruitment

-

Objective: To quantify and characterize immune cell infiltration at the injection site.

-

Protocol:

-

Animal Model: Wild-type or knockout (e.g., CD4-deficient) mice (e.g., C57BL/6).[7]

-

Immunization: Intramuscular (i.m.) or intraperitoneal (i.p.) injection with PBS (control), MF59, or a comparator adjuvant like alum.[5][7]

-

Time Points: Tissues are harvested at various time points post-injection (e.g., 1.5, 6, 24 hours) to assess the kinetics of the response.[7]

-

Tissue Harvesting: The injected muscle (e.g., tibialis anterior) or peritoneal exudate is collected.[5][7]

-

Cell Analysis: Tissues are processed into single-cell suspensions. Cell populations (neutrophils, monocytes, DCs, macrophages) are identified and quantified using multi-color flow cytometry with specific cell surface markers (e.g., CD11b, Ly6G, F4/80).[5][6]

-

Caption: A typical workflow for studying in vivo immune cell recruitment induced by MF59.

In Vitro Inflammasome Activation Assay

-

Objective: To determine if MF59 directly activates the NLRP3 inflammasome.

-

Protocol:

-

Cell Culture: Primary bone marrow-derived dendritic cells (BM-DCs) are cultured from mice.[11]

-

Priming Step: Cells are primed with lipopolysaccharide (LPS) to upregulate pro-IL-1β, a necessary prerequisite for inflammasome studies.[11]

-

Stimulation: Primed cells are stimulated with MF59, alum (positive control), or media (negative control).[11]

-

Analysis: Supernatants are collected and analyzed for the presence of mature, cleaved IL-1β via ELISA or Western blot. The absence of IL-1β in MF59-treated wells indicates a lack of inflammasome activation.[11]

-

Systems Vaccinology Approach

-

Objective: To obtain a global, unbiased view of the molecular pathways modulated by MF59.

-

Protocol:

-

Clinical Trial: Human subjects (e.g., young children) are vaccinated with either a non-adjuvanted trivalent influenza vaccine (TIV) or MF59-adjuvanted TIV (ATIV).[16]

-

Sample Collection: Peripheral blood samples are collected at baseline and at multiple time points post-vaccination (e.g., Day 1, Day 7, Day 28).[16]

-

Transcriptomic Analysis: RNA is extracted from peripheral blood mononuclear cells (PBMCs), and whole-genome transcriptional profiling is performed using microarrays or RNA-seq.[16]

-

Data Analysis: Gene expression signatures are analyzed to identify modules of co-regulated genes and pathways (e.g., antiviral IFN genes, monocyte responses) that are differentially regulated by ATIV versus TIV.[16] These signatures are then correlated with immunological outcomes, such as antibody titers.[16]

-

Conclusion

The mechanism of action of the MF59 adjuvant is a sophisticated, multi-step process that begins with the creation of a transient, localized immunocompetent environment. By inducing ATP release and a specific profile of chemokines and cytokines, MF59 orchestrates the recruitment of key innate immune cells. Its unique ability to promote the intranodal differentiation of highly effective Mo-DCs and enhance antigen retention ensures robust activation of the adaptive immune system. The reliance on a MyD88-dependent but TLR- and inflammasome-independent signaling pathway distinguishes it from many other adjuvants. This intricate mechanism results in a quantitatively and qualitatively superior immune response, characterized by high-titer, high-affinity, and broadly cross-reactive antibodies, providing a clear rationale for its continued use and development in advanced vaccine formulations.

References

- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells | PLOS One [journals.plos.org]

- 9. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells [dash.harvard.edu]

- 10. Vaccine adjuvant MF59 promotes retention of unprocessed antigen in lymph node macrophage compartments and follicular dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dissecting the immune response to MF59-adjuvanted and nonadjuvanted seasonal influenza vaccines in children less than three years of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Clinical Data Reinforces the Ability of MF59 Adjuvanted Seasonal and Pandemic Influenza Vaccines [cslseqirus.us]

- 14. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]

- 15. A new MF59-adjuvanted influenza vaccine enhances the immune response in the elderly with chronic diseases: results from an immunogenicity meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

what is the composition of MF59 adjuvant

An In-depth Technical Guide on the Core Composition of MF59 Adjuvant

Introduction

MF59 is a proprietary, oil-in-water emulsion adjuvant utilized in several human vaccines to enhance the immune response to antigens.[1] First licensed in 1997 for use in a seasonal influenza vaccine for the elderly, it has since been incorporated into vaccines distributed in over 30 countries, with a well-established safety and efficacy profile.[2][3][4] This guide provides a detailed overview of the composition of MF59, the experimental protocols used for its characterization, and its mechanism of action for researchers, scientists, and drug development professionals.

Core Composition of MF59

MF59 is a submicron, oil-in-water emulsion. Its efficacy is a result of the complete formulation, as individual components do not induce a comparable adjuvant effect.[5][6] The primary components are squalene, a natural and biodegradable oil, stabilized by the non-ionic surfactants Polysorbate 80 (Tween 80) and Sorbitan trioleate (Span 85) in a citrate buffer.[2][3] The mean size of the oil droplets is approximately 160-200 nm.[2][4][7]

Quantitative Data Presentation

The precise composition of MF59 is critical to its function as an adjuvant. The table below summarizes the quantitative data for the components in a standard 0.5 mL vaccine dose.

| Component | Category | Concentration (% v/v) | Mass per 0.5 mL dose (mg) | Source |

| Squalene | Oil Phase | 4.3% | 9.75 | Squalene is a natural triterpenoid hydrocarbon that serves as a precursor to cholesterol and steroid hormones in humans.[2][3][7][8][9] |

| Polysorbate 80 (Tween 80) | Surfactant | 0.5% | 1.175 | A water-soluble, non-ionic surfactant used to stabilize the oil-in-water emulsion.[2][4][7][8] |

| Sorbitan trioleate (Span 85) | Surfactant | 0.5% | 1.175 | An oil-soluble, non-ionic surfactant that works in conjunction with Tween 80 to maintain the stability of the squalene droplets.[2][7][8] |

| Sodium Citrate Dihydrate | Aqueous Phase (Buffer) | Not applicable | 0.66 | Part of the 10 mM citrate buffer used to maintain the pH of the formulation between 6.0 and 6.5.[7][8] |

| Citric Acid Monohydrate | Aqueous Phase (Buffer) | Not applicable | 0.04 | Works with sodium citrate to form the buffering system.[7][8] |

Mechanism of Action

The adjuvant effect of MF59 is not due to a depot effect at the injection site.[10] Instead, it creates a transient, localized inflammatory microenvironment that efficiently recruits and activates innate immune cells, which in turn leads to a more robust and broad adaptive immune response.[2][3][11] Upon intramuscular injection, MF59 induces the release of ATP from muscle cells, which acts as a danger signal.[7] This triggers the production of chemokines (such as CCL2, CCL3, CCL4, and CXCL8) and cytokines, leading to the recruitment of various immune cells, including monocytes, neutrophils, macrophages, and dendritic cells (DCs), to the injection site.[2][10][12] These recruited cells show enhanced antigen uptake and are transported to the draining lymph nodes, where they more effectively activate T and B cells, leading to improved antibody production and cell-mediated immunity.[5][11][13]

References

- 1. MF59 - Wikipedia [en.wikipedia.org]

- 2. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. The adjuvant effect of MF59 is due to the oil-in-water emulsion formulation, none of the individual components induce a comparable adjuvant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparedness against pandemic influenza: Production of an oil-in-water emulsion adjuvant in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Core Science of the MF59® Squalene-Based Adjuvant

Introduction

MF59® is a pioneering oil-in-water emulsion adjuvant that has become a critical component in enhancing the immunogenicity of various vaccines, most notably for seasonal and pandemic influenza.[1][2] Developed in the late 1980s by Chiron Corporation, it was the first oil-in-water adjuvant to be commercialized with a seasonal influenza vaccine, marking a significant advancement in vaccinology beyond traditional aluminum salts.[3][4][5] Its primary function is to stimulate a more robust and broader immune response to vaccine antigens, a feature particularly beneficial in populations with weaker immune systems, such as the elderly and young children.[6][7][8] This guide provides a comprehensive overview of the discovery, composition, mechanism of action, and key experimental data related to the MF59 adjuvant.

Discovery and Development

The journey of MF59 began at a time when the limitations of existing adjuvants, primarily aluminum salts (alum), were becoming apparent. While effective for some antigens, alum was found to be weakly immunogenic for many of the new recombinant protein antigens being developed.[3][5] The challenge was to create an adjuvant with potency comparable to the highly effective but reactogenic Freund's adjuvants, while maintaining a safety profile similar to alum.[3]

Researchers at Chiron, inspired by the principles of Freund's incomplete adjuvant (a water-in-oil emulsion), developed MF59 as a submicron oil-in-water emulsion.[9] The first clinical trial of an MF59-adjuvanted influenza vaccine was conducted in 1992.[3][5] After extensive clinical development, the resulting vaccine (Fluad®) was first licensed in Italy in 1997 for use in the elderly and is now approved in over 30 countries.[1][3][10][11]

Composition and Formulation

MF59 is a homogenous and stable oil-in-water emulsion with a mean oil droplet size of approximately 160 nm.[1][11] The small and uniform droplet size is crucial for its potency and allows for sterile filtration during manufacturing.[3][12]

Table 1: Composition of MF59® Adjuvant

| Component | Type | Concentration (% w/v) | Purpose |

| Squalene | Oil (natural triterpene) | ~4.3% | The core oil phase of the emulsion.[1][13] |

| Polysorbate 80 (Tween 80) | Non-ionic surfactant | ~0.5% | Emulsifier to stabilize the oil droplets in the aqueous phase.[1] |

| Sorbitan Trioleate (Span 85) | Non-ionic surfactant | ~0.5% | Emulsifier to stabilize the oil droplets in the aqueous phase.[1] |

| Citrate Buffer | Aqueous Phase | 10 mM | Maintains pH and provides the continuous aqueous phase.[14] |

Manufacturing Process

The production of MF59 involves a specific, controlled process to ensure the formation of a stable nanoemulsion.[14]

-

Preparation of Phases : Span 85 is dispersed in the squalene (oil phase), and Tween 80 is dissolved in the citrate buffer (aqueous phase).[14]

-

Coarse Emulsion Formation : The two phases are combined using high-speed mixing to create a coarse emulsion.[14]

-

Microfluidization : This coarse emulsion is then passed repeatedly through a high-pressure microfluidizer.[12][14] This step is critical as the high shear forces reduce the oil droplet size to a uniform submicron range (<160 nm).[12]

-

Sterile Filtration : The final nanoemulsion is sterile filtered through a 0.22 μm membrane to ensure sterility.[12][14]

The resulting product is a stable, milky-white emulsion that can be readily mixed with vaccine antigens before administration.

Mechanism of Action

Initial hypotheses suggested that MF59, like alum, might function as an antigen "depot," slowly releasing the antigen over time. However, studies revealed that MF59 possesses inherent adjuvanticity independent of this effect.[6] The current understanding is that MF59 creates a transient, localized "immunocompetent" environment at the injection site.[15][16][17] This process is multifaceted and involves several key stages:

-

Induction of Innate Immune Signals : Upon injection, MF59 interacts with local muscle and immune cells, inducing them to release chemokines (e.g., CCL2, CXCL8, CCL3) and cytokines.[9][10] This creates a chemical gradient that attracts other immune cells.[16]

-

ATP Release : A crucial early event is the MF59-induced release of ATP from muscle cells.[18][19] This extracellular ATP acts as a "danger signal," further contributing to the inflammatory environment and potentiating the immune response.[18]

-

Immune Cell Recruitment : The chemokine gradient rapidly recruits a large influx of innate immune cells, including monocytes, macrophages, neutrophils, and dendritic cells (DCs), to the injection site.[2][10][16]

-

Enhanced Antigen Uptake and Transport : These recruited cells, particularly DCs and macrophages, efficiently take up the co-administered antigen along with the MF59 emulsion.[13][15] The adjuvant facilitates the transport of these antigen-loaded cells to the draining lymph nodes.[9][20]

-

Activation of Adaptive Immunity : In the lymph nodes, the antigen-presenting cells (APCs) present the antigen to T cells, initiating the adaptive immune response. MF59 promotes a more robust activation of CD4+ T cells, which in turn provides help to B cells for antibody production.[10][21] This leads to enhanced B cell differentiation, higher antibody titers, broader cross-reactivity against different viral strains, and the generation of long-lasting memory cells.[7][8][13]

Signaling Pathways

Interestingly, MF59's adjuvanticity is dependent on the MyD88 signaling adaptor protein, which is commonly associated with Toll-like receptors (TLRs).[1][18] However, MF59 does not directly activate any known TLRs in vitro.[1] This suggests that MF59 triggers a unique, MyD88-dependent but TLR-independent signaling pathway, the specifics of which are still under investigation.[1] The response is also independent of the NLRP3 inflammasome.[18]

Caption: The proposed mechanism of action for the MF59 adjuvant.

Quantitative Data from Key Studies

Numerous clinical trials have demonstrated the superior immunogenicity and efficacy of MF59-adjuvanted influenza vaccines compared to their non-adjuvanted counterparts, particularly in pediatric and elderly populations.

Efficacy in Children

A landmark Phase III study involving 4,707 children aged 6 to 72 months showed significantly higher protection with the MF59-adjuvanted trivalent influenza vaccine (ATIV).[10]

Table 2: Vaccine Efficacy in Children (6-72 months)[10]

| Vaccine Group | Absolute Efficacy (vs. Control) | 95% Confidence Interval |

| MF59-adjuvanted TIV (ATIV) | 86% | 74% - 93% |

| Non-adjuvanted TIV | 43% | 15% - 61% |

| The relative efficacy of ATIV compared to TIV was 75% (95% CI, 55–87).[10] |

Immunogenicity in Children

A systems vaccinology study in children aged 14-24 months highlighted that MF59 enhances the magnitude and consistency of the immune response.[7]

Table 3: Humoral Immune Response in Toddlers (14-24 months)[7]

| Vaccine Group | % Achieving Protective Titers (A/H1N1) | % Achieving Protective Titers (A/H3N2) |

| MF59-adjuvanted TIV (ATIV) | 100% | 100% |

| Non-adjuvanted TIV | 3% | 47% |

| % achieving Hemagglutination Inhibition (HAI) titers ≥629 by day 28 post-boost, a threshold associated with 90% protection. |

Immunogenicity in Elderly and Adults (Pandemic H5N1)

Clinical trials for a potential pandemic H5N1 vaccine demonstrated that MF59 allows for antigen dose-sparing while achieving robust immune responses required for licensure.[22]

Table 4: Immunogenicity of Adjuvanted H5N1 Vaccine (Day 43)[22]

| Population | Vaccine Dose (HA Antigen) | % with HAI Titer ≥1:40 | Seroconversion Rate |

| Adults (18-64 yrs) | Full-Dose (7.5 µg) | 84% | 84% |

| Half-Dose (3.75 µg) | 66% | 66% | |

| Elderly (≥65 yrs) | Full-Dose (7.5 µg) | 81% | 81% |

| Half-Dose (3.75 µg) | 63% | 62% | |

| US (CBER) licensure criteria for pandemic vaccines require the lower bound of the 95% CI for the percentage of subjects with HAI titer ≥1:40 to be >70% for adults and >60% for the elderly. The full-dose formulation met these criteria for both age groups.[22] |

Key Experimental Protocols

The characterization of MF59's mechanism and efficacy relies on a set of standardized immunological and preclinical assays.

Protocol 1: In Vivo Mouse Immunogenicity and Challenge Study

This protocol is used to assess the protective efficacy of an adjuvanted vaccine in a preclinical model.

-

Animal Model : BALB/c mice, typically 6-8 weeks old.

-

Vaccine Formulation : The antigen (e.g., influenza hemagglutinin) is mixed with MF59 or a control (e.g., PBS) immediately before injection.

-

Immunization Schedule : Mice are immunized intramuscularly (e.g., in the tibialis anterior muscle) on Day 0. A booster immunization is often given on Day 21.

-

Sample Collection : Blood samples are collected via retro-orbital or tail bleed at baseline and at specified time points post-immunization (e.g., Day 21, Day 35) to measure antibody responses.

-

Viral Challenge : At a set time after the final immunization (e.g., 2-4 weeks), mice are anesthetized and intranasally challenged with a lethal dose of a live, mouse-adapted influenza virus.

-

Monitoring and Endpoints : Mice are monitored daily for weight loss and signs of disease for 14 days. The primary endpoints are survival rate and morbidity (weight loss). Viral load in the lungs can be assessed as a secondary endpoint by sacrificing a subset of animals at an early time point post-challenge.[23][24]

-

Data Analysis : Survival curves are analyzed using the log-rank test. Antibody titers and weight loss are compared using t-tests or ANOVA.

Caption: Experimental workflow for a preclinical mouse challenge study.

Protocol 2: Hemagglutination Inhibition (HAI) Assay

The HAI assay is the standard method for measuring functional antibodies against influenza virus that can block the virus from agglutinating (clumping) red blood cells.

-

Serum Treatment : Patient or animal serum samples are treated with a Receptor Destroying Enzyme (RDE) to remove non-specific inhibitors of hemagglutination. The RDE is then heat-inactivated.

-

Serial Dilution : The treated serum is serially diluted (two-fold) in V-bottom 96-well microtiter plates.

-

Virus Addition : A standardized amount (typically 4 hemagglutinating units) of the target influenza virus is added to each well containing the diluted serum. The plates are incubated to allow antibodies to bind to the virus.

-

Red Blood Cell Addition : A standardized suspension of red blood cells (e.g., turkey or chicken erythrocytes) is added to all wells.

-

Incubation and Reading : The plates are incubated at room temperature until the red blood cells in the control wells (containing no serum) have fully settled into a "button" at the bottom of the V.

-

Interpretation : The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination. Inhibition is observed as a sharp "button" of red blood cells, while agglutination appears as a diffuse lattice covering the bottom of the well.

Caption: Experimental workflow for the Hemagglutination Inhibition (HAI) assay.

Safety Profile

The safety of MF59 is well-established through its use in hundreds of millions of vaccine doses distributed worldwide.[3][10] Clinical trials and post-licensure surveillance have consistently demonstrated an acceptable safety profile in all age groups, from infants to the elderly.[10][25] Most adverse reactions are mild-to-moderate and transient, such as injection site pain, and serious adverse events are rare and not found to be increased compared to non-adjuvanted vaccines.[10]

Conclusion

The discovery and development of the MF59 adjuvant represented a pivotal moment in vaccine technology, providing a solution to the poor immunogenicity of modern subunit antigens. Its mechanism, centered on creating a localized immunostimulatory environment, has proven highly effective at enhancing the magnitude, breadth, and durability of the immune response. Through a combination of squalene oil and surfactants in a stable nanoemulsion, MF59 safely and effectively recruits and activates the innate immune system to drive a powerful and protective adaptive response. The extensive body of preclinical and clinical data confirms its role as a safe and potent adjuvant, making it an invaluable tool in the development of vaccines against both seasonal and pandemic infectious diseases.

References

- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunology and efficacy of MF59-adjuvanted vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. MF59 - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pnas.org [pnas.org]

- 8. MF59 is a safe and potent vaccine adjuvant that enhances protection against influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. microfluidics-mpt.com [microfluidics-mpt.com]

- 13. tandfonline.com [tandfonline.com]

- 14. US8778275B2 - Methods for producing vaccine adjuvants - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. MF59 Adjuvant Enhances Diversity and Affinity of Antibody-Mediated Immune Response to Pandemic Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Safety and Immunogenicity of MF59-Adjuvanted Cell Culture–Derived A/H5N1 Subunit Influenza Virus Vaccine: Dose-Finding Clinical Trials in Adults and the Elderly - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MF59 is a safe and potent vaccine adjuvant that enhances protection against influenza virus infection - ProQuest [proquest.com]

- 24. researchgate.net [researchgate.net]

- 25. MF59-adjuvanted vaccines: increased immunogenicity with an optimal safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

innate immune response to MF59 adjuvant

An In-depth Technical Guide to the Innate Immune Response Triggered by the MF59® Adjuvant

Introduction

MF59® is a licensed oil-in-water emulsion adjuvant utilized in seasonal and pandemic influenza vaccines.[1] Composed of squalene oil stabilized by surfactants Tween 80 and Span 85 in a citrate buffer, MF59 is renowned for its ability to enhance the magnitude, breadth, and duration of the immune response to co-administered antigens.[1][2] Its mechanism of action is not reliant on forming a traditional antigen depot; instead, it acts by creating a transient, localized immunostimulatory environment at the injection site.[3][4] This guide provides a detailed examination of the innate immune cascades initiated by MF59, focusing on the cellular and molecular events that underpin its potent adjuvant effect.

Core Mechanism: Formation of an Immunocompetent Microenvironment

The primary mechanism of MF59 is the rapid establishment of an "immunocompetent microenvironment" at the site of injection.[3][5] This process is characterized by the swift induction and release of a specific profile of chemokines and cytokines by local resident cells, such as muscle cells and macrophages.[6] This chemical gradient is the critical first step, triggering the recruitment of a variety of innate immune cells to the site.[3] Unlike some adjuvants, MF59's effect is transient, with both the adjuvant and antigen being cleared from the injection site within hours, indicating that the initial inflammatory cascade is sufficient to program the subsequent adaptive response.[1]

Cellular Recruitment and Activation

MF59 orchestrates a well-defined influx of innate immune cells. This recruitment is crucial for efficient antigen uptake and transport to the draining lymph nodes (dLNs), where the adaptive immune response is initiated.[3]

-

Initial Responders: Neutrophils and monocytes are among the first cells to be recruited to the injection site.[1][7] These cells, along with resident macrophages, are activated by MF59 and begin to take up the antigen.[1][6]

-

Antigen Presenting Cells (APCs): Following the initial wave, dendritic cells (DCs) and macrophages are recruited. MF59 has been shown to be particularly effective at recruiting CD11b+ cells.[8] A key aspect of MF59's function is its ability to promote the differentiation of monocytes into monocyte-derived dendritic cells (Mo-DCs) both in vitro and, significantly, within the draining lymph nodes in vivo.[5][9] These Mo-DCs become the primary antigen-loaded and activated APCs, which are highly effective at stimulating antigen-specific CD4+ T cells.[5][9]

-

Other Innate Cells: Eosinophils and Natural Killer (NK) cells are also recruited to the site, contributing to the overall inflammatory milieu.[1][7]

The recruitment of this diverse population of cells is dependent on specific chemokine signaling, particularly through the CCR2 receptor.[1]

Molecular Signaling Pathways

The signaling pathways activated by MF59 are distinct from those triggered by many other adjuvants, particularly those that activate Toll-like Receptors (TLRs).

TLR-Independent, MyD88-Dependent Signaling

A pivotal finding is that while MF59 does not directly activate any known TLRs in vitro, its adjuvanticity in vivo is critically dependent on the adaptor protein MyD88.[1][10] MyD88 is a common downstream adaptor for most TLRs and also for the receptors of the IL-1 family of cytokines (e.g., IL-1R, IL-18R).[11] This suggests MF59 triggers an endogenous signaling event that subsequently utilizes the MyD88 pathway to amplify the inflammatory response, without direct pathogen-associated molecular pattern (PAMP) recognition.[1][10]

Role of ATP and Purinergic Signaling

A key initiating event in the MF59-induced cascade is the release of endogenous ATP from muscle cells at the injection site.[11][12] This extracellular ATP acts as a Danger-Associated Molecular Pattern (DAMP), signaling cellular stress or injury. The released ATP activates purinergic receptors (like P2X7) on resident immune cells.[12][13] This activation is crucial for the subsequent recruitment of immune cells and the potentiation of both T-cell and B-cell responses.[11][12] The enzymatic degradation of this ATP signal (e.g., by apyrase) has been shown to abolish the adjuvant effect of MF59.[12]

Inflammasome-Independence

Unlike alum, another common adjuvant, the action of MF59 is independent of the NLRP3 inflammasome.[10][12] While some inflammasome-related genes like caspase-1 and IL-1β are upregulated, and the adaptor protein ASC is required, functional NLRP3 is not necessary for MF59's adjuvant effect.[13] This further distinguishes its mechanism from classical inflammasome-activating adjuvants.

Cytokine and Chemokine Signatures

MF59 induces a distinct profile of cytokines and chemokines that promotes a mixed Th1/Th2 response, often with a bias towards Th2.[14][15] This is in contrast to adjuvants like CpG, which strongly polarize the response towards Th1. The rapid and transient production of these signaling molecules is a hallmark of the MF59-induced response.[14]

| Molecule | Type | Primary Function in MF59 Response | Reference |

| CCL2 (MCP-1) | Chemokine | Potent monocyte chemoattractant; crucial for recruitment of APC precursors. | [1][16] |

| CCL3 (MIP-1α) | Chemokine | Chemoattractant for various immune cells, including monocytes and DCs. | [1][16] |

| CCL4 (MIP-1β) | Chemokine | Attracts NK cells, monocytes, and other immune cells. | [16] |

| CCL5 (RANTES) | Chemokine | Chemoattractant for T-cells, eosinophils, and basophils. | [7][16] |

| CXCL8 (IL-8) | Chemokine | Primary chemoattractant for neutrophils. | [16] |

| IL-5 | Cytokine | Promotes eosinophil activation and B-cell growth; indicates a Th2-type bias. | [1][14] |

| IL-6 | Cytokine | Pro-inflammatory cytokine involved in acute phase response and B-cell differentiation. | [13][14] |

| TNF-α | Cytokine | Key pro-inflammatory cytokine. | [7] |

| CSF3 (G-CSF) | Cytokine | Stimulates the production and release of granulocytes. | [13] |

Experimental Methodologies

The elucidation of MF59's mechanism of action has relied on a combination of in vivo and in vitro experimental models.

In Vivo Murine Models

-

Objective: To assess cell recruitment, cytokine profiles, and overall adjuvanticity (antibody and T-cell responses) in a whole-organism context.

-

Protocol Outline:

-

Immunization: BALB/c or C57BL/6 mice are immunized via intramuscular (i.m.) or intraperitoneal (i.p.) injection with a model antigen (e.g., influenza hemagglutinin, ovalbumin) formulated with or without MF59.[7][14]

-

Sample Collection: At various time points (e.g., 3, 6, 12, 24 hours post-injection), blood (for serum), peritoneal lavage fluid (for i.p. model), muscle tissue from the injection site, and draining lymph nodes are harvested.[7][12][14]

-

Cellular Analysis: Harvested tissues are processed into single-cell suspensions. Flow cytometry is used to identify and quantify specific immune cell populations (e.g., neutrophils, monocytes, DCs, macrophages) based on cell surface marker expression (e.g., CD11b, Ly6G, F4/80, CD11c).[12]

-

Cytokine/Chemokine Analysis: Cytokine and chemokine levels in serum or tissue homogenates are quantified using ELISA or multiplex bead array assays.[7][14]

-

Adaptive Response Analysis: At later time points (e.g., 14-28 days), antigen-specific antibody titers in the serum are measured by ELISA. Antigen-specific T-cell responses are assessed by intracellular cytokine staining after in vitro restimulation of splenocytes.[12]

-

In Vitro Cell Culture Assays

-

Objective: To dissect the direct effects of MF59 on specific immune cell types, independent of the complex in vivo microenvironment.

-

Protocol Outline:

-

Cell Isolation: Primary immune cells, such as bone marrow-derived dendritic cells (BM-DCs) or human peripheral blood mononuclear cells (PBMCs), are isolated and cultured.[1][10]

-

Stimulation: Cultured cells are stimulated with MF59, often in the presence of a TLR ligand like LPS to provide a priming signal (especially for inflammasome studies).[10]

-

Analysis: After a defined incubation period, cell culture supernatants are collected to measure cytokine/chemokine secretion via ELISA. Cell phenotypes (e.g., expression of activation markers like CD86, MHC class II) are analyzed by flow cytometry.[10][16] These assays were critical in demonstrating that MF59 does not directly activate TLRs or the NLRP3 inflammasome.[1][10]

-

Conclusion

The innate immune response to the MF59 adjuvant is a sophisticated and highly orchestrated process that transforms the injection site into a transient hub of immune activity. By triggering a TLR-independent, MyD88-dependent signaling cascade initiated by endogenous ATP, MF59 induces a specific chemokine and cytokine profile that ensures the rapid recruitment and activation of key antigen-presenting cells. This efficient initiation of the innate response, particularly the promotion of Mo-DC differentiation, provides a powerful foundation for the development of a robust and durable adaptive immune response, making MF59 a highly effective and safe adjuvant for human vaccination.[1][3][9][12]

References

- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells [dash.harvard.edu]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. journals.asm.org [journals.asm.org]

- 8. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]

- 9. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells | PLOS One [journals.plos.org]

- 10. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Systemic cytokine profiles in BALB/c mice immunized with trivalent influenza vaccine containing MF59 oil emulsion and other advanced adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

The Immunomodulatory Landscape of MF59: An In-depth Analysis of Early Gene Expression Changes

For Immediate Release

This technical guide provides a comprehensive overview of the early molecular and cellular events induced by the MF59® adjuvant, a squalene-based oil-in-water emulsion widely used in seasonal and pandemic influenza vaccines. Aimed at researchers, scientists, and drug development professionals, this document details the initial gene expression changes, the signaling pathways involved, and the experimental methodologies used to elucidate these mechanisms.

Executive Summary

MF59 is a potent adjuvant that significantly enhances the immunogenicity of co-administered antigens. Its mechanism of action is centered on the creation of a transient and localized immunocompetent environment at the injection site. This is initiated by the induction of a specific transcriptional signature in innate immune cells within the first 24 hours of administration. This guide synthesizes key findings from transcriptomic studies to provide a detailed picture of these early events, which are crucial for the subsequent development of a robust and long-lasting adaptive immune response.

Early Gene Expression Changes Induced by MF59

The administration of MF59-adjuvanted vaccines elicits a rapid and robust transcriptional response in peripheral blood mononuclear cells (PBMCs) and at the injection site. Systems biology approaches, particularly transcriptomics, have been pivotal in dissecting these early events. A key study by Nakaya et al. (2016) in young children demonstrated that an MF59-adjuvanted trivalent influenza vaccine (ATIV) induced a more homogenous and stronger transcriptional response compared to the non-adjuvanted vaccine (TIV). This response is characterized by the upregulation of genes associated with the innate immune system.[1][2][3]

The most significant changes in gene expression are observed as early as day 1 post-vaccination.[2] These changes are not only greater in magnitude but also more consistent across individuals receiving the MF59-adjuvanted vaccine, a stark contrast to the often attenuated and heterogeneous response seen with non-adjuvanted vaccines in pediatric populations.[1][3]

Quantitative Overview of Gene Expression

The following tables summarize the key gene modules and specific genes that are significantly upregulated at day 1 post-vaccination with an MF59-adjuvanted influenza vaccine, based on data from transcriptomic analyses.

Table 1: Upregulated Blood Transcriptional Modules (Day 1 Post-ATIV Boost)

| Module ID | Description | Normalized Enrichment Score (NES) |

| M11.0 | Monocytes | 1.8 |

| M16 | TLR and Inflammatory Signaling | 1.7 |

| M75 | Antiviral IFN Signature | 1.6 |

| - | Dendritic Cell Activation | 1.5 |

Data synthesized from Nakaya et al., PNAS, 2016.[2]

Table 2: Key Upregulated Genes (Day 1 Post-ATIV Boost)

| Gene Symbol | Gene Name | Function | Fold Change (Approx.) |

| IFI44L | Interferon Induced Protein 44 Like | Antiviral response | > 2.0 |

| IFIT3 | Interferon Induced Protein With Tetratricopeptide Repeats 3 | Antiviral response | > 2.0 |

| OAS1 | 2'-5'-Oligoadenylate Synthetase 1 | Antiviral response | > 2.0 |

| CXCL10 | C-X-C Motif Chemokine Ligand 10 | Chemoattractant for immune cells | > 1.8 |

| CCL2 | C-C Motif Chemokine Ligand 2 | Monocyte chemoattractant | > 1.8 |

| STAT1 | Signal Transducer and Activator of Transcription 1 | IFN signaling | > 1.5 |

| IRF7 | Interferon Regulatory Factor 7 | Master regulator of type-I IFN response | > 1.5 |

Fold changes are approximate values derived from analyses of publicly available microarray data from relevant studies.

Signaling Pathways Activated by MF59

The induction of this early gene expression signature is a result of the activation of specific innate immune signaling pathways. MF59's mechanism is unique in that it is independent of Toll-like receptor (TLR) activation.[4]

The current understanding of the signaling cascade is as follows:

-

Induction of a "Danger Signal": Upon injection, MF59 induces the release of endogenous danger signals, such as ATP, from muscle cells.[5][6]

-

MyD88-Dependent Signaling: This danger signal then triggers a downstream signaling cascade that is dependent on the adaptor protein MyD88 (Myeloid differentiation primary response 88).[4][7] The requirement for MyD88, in the absence of TLR engagement, suggests the involvement of other receptors, such as the IL-1 family of cytokine receptors.[4][5]

-

Activation of Transcription Factors: This signaling cascade leads to the activation of key transcription factors, including IRF7 and STAT1, which are critical for the expression of interferon-stimulated genes (ISGs).

-

Chemokine and Cytokine Production: The activated cells then produce a range of chemokines (e.g., CXCL10, CCL2) and pro-inflammatory cytokines, initiating the recruitment of other immune cells.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.unipd.it [research.unipd.it]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of SARS-CoV-2 variant protein microarray for profiling humoral immunity in vaccinated subjects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Laboratory Preparation of MF59 Adjuvanted Vaccines

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF59 is a potent, oil-in-water emulsion adjuvant used in several licensed human vaccines to enhance the immune response to antigens.[1] It is composed of squalene, a naturally occurring substance in humans, stabilized by the surfactants Span 85 (sorbitan trioleate) and Tween 80 (polysorbate 80) in a citrate buffer.[2] The resulting nanoemulsion has a mean droplet size of approximately 160 nm.[2] The immunostimulatory activity of MF59 is a property of the complete formulation; individual components do not exhibit a comparable adjuvant effect.[3][4] This document provides detailed protocols for the laboratory-scale preparation of an MF59-like adjuvant, its characterization, and the in vitro evaluation of its immunostimulatory activity.

Data Presentation

Table 1: Composition of MF59-like Adjuvant

| Component | Concentration (% w/v) | Function |

| Squalene | 4.3% | Oil Phase |

| Span 85 (Sorbitan trioleate) | 0.5% | Surfactant |

| Tween 80 (Polysorbate 80) | 0.5% | Surfactant |

| Citrate Buffer (10 mM, pH 6.5) | q.s. to 100% | Aqueous Phase |

Table 2: Key Physicochemical Properties of MF59-like Adjuvant

| Parameter | Target Value | Method of Analysis |

| Mean Droplet Diameter | ~160 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Appearance | Homogeneous, milky-white emulsion | Visual Inspection |

Experimental Protocols

Protocol 1: Preparation of MF59-like Adjuvant (10 mL Batch)

This protocol describes the preparation of a 10 mL batch of an oil-in-water emulsion with a composition equivalent to MF59 using a lab-scale microfluidizer.

Materials:

-

Squalene (vaccine grade)

-

Span 85 (sorbitan trioleate)

-

Tween 80 (polysorbate 80)

-

Citric acid monohydrate

-

Sodium citrate dihydrate

-

Water for Injection (WFI)

-

Microfluidizer processor (e.g., M110P) with a Y-type interaction chamber

-

High-shear mixer (e.g., rotor-stator homogenizer)

-

Sterile bottles or vials

-

Sterile 0.22 µm syringe filters (e.g., PVDF or PES)

Procedure:

-

Preparation of Aqueous Phase (Citrate Buffer, 10 mM, pH 6.5):

-

Dissolve citric acid monohydrate and sodium citrate dihydrate in WFI to achieve a 10 mM citrate buffer.

-

Adjust the pH to 6.5 using solutions of citric acid or sodium citrate.

-

Filter the buffer through a 0.22 µm filter into a sterile container.

-

To 9.0 mL of the sterile citrate buffer, add 0.05 g of Tween 80 and mix until fully dissolved.

-

-

Preparation of Oil Phase:

-

In a separate sterile container, weigh 0.43 g of squalene.

-

Add 0.05 g of Span 85 to the squalene and mix thoroughly until a homogenous solution is formed.

-

-

Formation of Coarse Emulsion:

-

Slowly add the oil phase to the aqueous phase while mixing at high speed using a high-shear mixer.

-

Continue mixing for 5-10 minutes to form a coarse, milky-white emulsion.

-

-

Microfluidization:

-

Prime the microfluidizer with WFI according to the manufacturer's instructions.

-

Process the coarse emulsion through the microfluidizer at an operating pressure of 16,000 to 30,000 PSI.[2][5]

-

Recirculate the emulsion through the microfluidizer for a minimum of four to five passes to achieve the desired droplet size and a narrow size distribution.[2][5]

-

Collect the resulting nanoemulsion in a sterile container.

-

-

Sterile Filtration:

-

Aseptically filter the final nanoemulsion through a sterile 0.22 µm syringe filter into a sterile vial. Note that due to the particle size of the emulsion, this filtration step serves to ensure sterility of the final product.[5] A pre-filter may be necessary if there are issues with filter clogging.[6]

-

-

Storage:

-

Store the prepared MF59-like adjuvant at 2-8°C. Do not freeze.

-

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the mean droplet diameter and polydispersity index (PDI) of the prepared MF59-like adjuvant using a Malvern Zetasizer or similar instrument.

Materials:

-

MF59-like adjuvant

-

Phosphate Buffered Saline (PBS), 0.22 µm filtered

-

DLS cuvettes

-

Malvern Zetasizer Nano series or equivalent DLS instrument

Procedure:

-

Instrument Setup:

-

Turn on the DLS instrument and allow it to warm up for at least 30 minutes.[7]

-

Launch the instrument software.

-

-

Sample Preparation:

-

Dilute the MF59-like adjuvant sample with filtered PBS. A dilution of 1:1000 (v/v) is a good starting point to avoid multiple scattering effects.[8]

-

Gently mix the diluted sample by inverting the tube. Avoid vortexing to prevent air bubble formation.

-

-

Measurement:

-

Carefully transfer the diluted sample to a clean DLS cuvette, ensuring there are no air bubbles.[7]

-

Place the cuvette in the instrument's measurement chamber.

-

In the software, set the measurement parameters:

-

Dispersant: Water (or select a custom buffer with the correct viscosity and refractive index).

-

Material: Refractive index of 1.46 for the emulsion particles and 1.33 for the aqueous medium.[8]

-

Equilibration time: 120 seconds.[7]

-

Measurement duration and number of runs as recommended by the instrument manufacturer for reliable results.

-

-

Start the measurement.

-

-

Data Analysis:

-

The software will generate a report with the Z-average mean diameter and the Polydispersity Index (PDI).

-

The Z-average diameter should be approximately 160 nm, and the PDI should be below 0.2 for a monodisperse emulsion.

-

Protocol 3: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of human PBMCs with the prepared MF59-like adjuvant to measure the induction of pro-inflammatory cytokines and chemokines.

Materials:

-

Freshly isolated human PBMCs

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Prepared MF59-like adjuvant

-

Lipopolysaccharide (LPS) as a positive control

-

96-well cell culture plates

-

ELISA kits for desired cytokines/chemokines (e.g., IL-6, TNF-α, IL-8, MCP-1/CCL2)

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells with RPMI-1640 medium and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

-

Cell Plating and Stimulation:

-

Plate 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Prepare dilutions of the MF59-like adjuvant in complete RPMI-1640 medium. A final concentration range of 0.01% to 0.1% (v/v) is a suggested starting point.

-

Add 100 µL of the diluted adjuvant to the respective wells.

-

For controls, add 100 µL of medium alone (negative control) and 100 µL of LPS solution (e.g., 100 ng/mL final concentration) as a positive control.

-

Culture the plates at 37°C in a 5% CO2 incubator for 24 to 72 hours.[9]

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.

-

-

Cytokine/Chemokine Analysis:

-

Quantify the concentration of cytokines and chemokines in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Visualizations

Caption: Workflow for the preparation and characterization of MF59-like adjuvant.

Caption: Simplified signaling pathway of MF59's adjuvant effect.

References

- 1. Development of Squalene-Based Oil-in-Water Emulsion Adjuvants Using a Self-Emulsifying Drug Delivery System for Enhanced Antigen-Specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. The adjuvant effect of MF59 is due to the oil-in-water emulsion formulation, none of the individual components induce a comparable adjuvant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sterile filtration of a parenteral emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Zeta potential and particle size measurement with the NanoSizer Malevern for Pheroid [protocols.io]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

In Vitro Assessment of MF59® Bioactivity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF59® is a proprietary oil-in-water emulsion adjuvant used in several human vaccines to enhance the immune response to antigens. Composed of squalene oil stabilized by surfactants, MF59 is known to be safe and effective in humans, particularly in seasonal and pandemic influenza vaccines.[1][2] Understanding the bioactivity of MF59 in a controlled in vitro setting is crucial for vaccine research and development, allowing for the elucidation of its mechanism of action and the screening of its effects on various immune cell populations.

These application notes provide a detailed overview of the in vitro assessment of MF59's bioactivity, including its effects on immune cell activation, differentiation, and cytokine production. Detailed protocols for key experiments are provided to enable researchers to evaluate the immunomodulatory properties of MF59 in their own laboratories.

Mechanism of Action Overview

In vitro studies have been instrumental in dissecting the mechanism by which MF59 exerts its adjuvant effect. MF59 does not act as a classical Toll-like receptor (TLR) agonist.[1] Instead, its bioactivity is largely attributed to its ability to create a local, transient "immunocompetent" environment.[3] This involves the induction of chemokines and cytokines, leading to the recruitment and activation of various immune cells, particularly antigen-presenting cells (APCs) like monocytes and dendritic cells (DCs).[3][4][5] While MF59's adjuvanticity in vivo is dependent on the MyD88 signaling pathway, it appears to function independently of TLRs in vitro.[1] A key aspect of its mechanism involves the induction of ATP release from muscle cells, which in turn potentiates the immune response.[6]

Data Presentation: Quantitative Effects of MF59 In Vitro

The following tables summarize the key quantitative effects of MF59 on immune cells as reported in various in vitro and ex vivo studies. These data provide a baseline for expected outcomes when performing the described protocols.

Table 1: Effect of MF59 on Immune Cell Viability and Antigen Uptake In Vitro

| Cell Type | Assay | Treatment | Observation | Reference |

| Bone Marrow-Derived Macrophages (BMMs) | Cell Viability | MF59 | ~30% cell viability after 48h | [3] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Cell Viability | MF59 | ~50% cell viability after 48h | [3] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Antigen (CpG ODN 1826) Uptake | MF59 + CpG ODN 1826 | Significantly higher fluorescence intensity compared to CpG ODN 1826 alone at 2h, 6h, 12h, and 24h | [7] |

Table 2: In Vitro and Ex Vivo Induction of Cytokines and Chemokines by MF59

| Cell/Sample Type | Cytokine/Chemokine | Treatment | Fold/Concentration Change | Reference |

| Human Monocytes & Granulocytes | CCL2, CCL4, CXCL8 | MF59 | Secretion induced | [8] |

| Mouse Peritoneal Exudates | IL-5 | MF59 | Significantly higher than alum | [3][5] |

| Mouse Peritoneal Exudates | MCP-1 (CCL2) | MF59 | Significantly higher than alum | [3][5] |

| Mouse Peritoneal Exudates | Uric Acid | MF59 | High levels observed | [3] |

| Human CD4+ T cells (ex vivo) | TNF-α, IL-2 | MF59-adjuvanted TIV | Higher frequency of multicytokine-producing cells | [4] |

Table 3: Upregulation of Dendritic Cell Maturation Markers by MF59

| Cell Type | Marker | Treatment | Observation | Reference |

| Human Monocyte-Derived DCs | CD80, CD83, CD86, MHC Class II | MF59 | Upregulation of expression | [9] |

| Mouse Lymph Node DCs (in vivo) | CD11c, MHC Class II | MF59 + Ovalbumin | Increased population and upregulation of costimulatory molecules | [9] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the bioactivity of MF59.

Protocol 1: In Vitro Differentiation and Activation of Human Monocyte-Derived Dendritic Cells (Mo-DCs) by MF59

Objective: To assess the ability of MF59 to induce the differentiation of human monocytes into dendritic cells and to promote their maturation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque PLUS

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Recombinant Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)

-

Recombinant Human IL-4 (Interleukin-4)

-

MF59 adjuvant (or equivalent oil-in-water emulsion)

-

Lipopolysaccharide (LPS) (positive control)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry antibodies: Anti-CD14, Anti-CD80, Anti-CD86, Anti-HLA-DR, Anti-CD83

-

6-well tissue culture plates

-

Flow cytometry tubes

Procedure:

Day 0: Monocyte Isolation and Seeding

-

Isolate PBMCs from human buffy coats using Ficoll-Paque density gradient centrifugation.

-

Wash the PBMC layer twice with PBS.

-

Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed 5 x 10^6 PBMCs per well in a 6-well plate.

-

Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

-

After incubation, gently wash the wells twice with warm PBS to remove non-adherent cells.

Day 1-5: Differentiation into Immature DCs (iDCs)

-

Add 2 mL of complete RPMI-1640 (supplemented with 10% FBS and 1% Penicillin-Streptomycin) containing 50 ng/mL of GM-CSF and 25 ng/mL of IL-4 to each well.

-

Incubate for 3 days at 37°C, 5% CO2.

-

On day 3, gently aspirate half of the medium and replace it with fresh medium containing GM-CSF and IL-4.

Day 6-7: DC Maturation with MF59

-

On day 6, the cells should appear as immature DCs.

-

Prepare the following treatments in fresh DC culture medium:

-

Vehicle control (medium only)

-

MF59 (e.g., at a final dilution of 1:1000, 1:5000, 1:10000 - titration is recommended)

-

LPS (100 ng/mL) as a positive control for maturation.

-

-

Gently remove the old medium and add 2 mL of the treatment-containing medium to the respective wells.

-

Incubate for 24-48 hours at 37°C, 5% CO2.

Day 7/8: Harvesting and Analysis by Flow Cytometry

-

Harvest the loosely adherent and suspension cells by gentle pipetting.

-

Wash the cells with cold PBS containing 2% FBS (FACS buffer).

-

Stain the cells with fluorescently labeled antibodies against CD14, CD80, CD86, HLA-DR, and CD83 for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the expression levels (Mean Fluorescence Intensity) of maturation markers on the DC population (gated as CD14-low/negative).

Protocol 2: Quantification of Cytokine and Chemokine Production by ELISA

Objective: To measure the secretion of pro-inflammatory cytokines and chemokines from immune cells upon stimulation with MF59.

Materials:

-

Human PBMCs or isolated monocytes/macrophages

-

Complete RPMI-1640 medium

-

MF59 adjuvant

-

LPS (positive control)

-

96-well tissue culture plates

-

Commercially available ELISA kits for target cytokines/chemokines (e.g., TNF-α, IL-6, IL-1β, CCL2/MCP-1, CXCL8/IL-8)

-

Microplate reader

Procedure:

-

Seed 2 x 10^5 PBMCs or 1 x 10^5 monocytes/macrophages per well in a 96-well plate in 100 µL of complete RPMI-1640 medium.

-

Prepare serial dilutions of MF59 in complete medium. Also prepare a positive control (LPS, 100 ng/mL) and a vehicle control.

-

Add 100 µL of the prepared stimuli to the respective wells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the cell-free supernatants and store them at -80°C until analysis.

-

Perform ELISA for the target cytokines and chemokines according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the concentrations based on the standard curve.

Protocol 3: In Vitro Antigen Uptake Assay by Flow Cytometry

Objective: To determine if MF59 enhances the uptake of a fluorescently labeled antigen by dendritic cells.

Materials:

-

Immature Mo-DCs (generated as in Protocol 1)

-

Fluorescently labeled antigen (e.g., FITC-Dextran, DQ-Ovalbumin)

-

MF59 adjuvant

-

Complete RPMI-1640 medium

-

FACS buffer (PBS + 2% FBS)

-

Trypan Blue

-

Flow cytometry tubes

Procedure:

-

Generate immature Mo-DCs as described in Protocol 1, Day 6.

-

Harvest the iDCs and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Prepare the following conditions in flow cytometry tubes:

-

Cells + fluorescent antigen

-

Cells + fluorescent antigen + MF59 (at a pre-determined optimal dilution)

-

-

As a negative control for active uptake, prepare a set of tubes that will be incubated on ice.

-

Add the fluorescent antigen (e.g., FITC-Dextran at 1 mg/mL) to the respective tubes.

-

Add MF59 to the designated tubes.

-

Incubate the tubes for 1 hour at 37°C (and the control tubes on ice).

-

Stop the uptake by adding 2 mL of ice-cold FACS buffer to each tube.

-

Wash the cells three times with ice-cold FACS buffer to remove any non-internalized antigen.

-

After the final wash, resuspend the cells in FACS buffer. Add Trypan Blue to a final concentration of 0.05% to quench the fluorescence of any cell-surface-bound antigen.

-

Immediately acquire data on a flow cytometer.

-

Analyze the percentage of fluorescently positive cells and the Mean Fluorescence Intensity (MFI) of the positive population.

Visualization of Pathways and Workflows

MF59 Signaling Pathway

The following diagram illustrates the proposed signaling pathway for MF59's adjuvant activity, which is initiated by the release of endogenous danger signals and proceeds through a MyD88-dependent, but TLR-independent, mechanism.

Caption: Proposed mechanism of action for the MF59 adjuvant.

Experimental Workflow for In Vitro Assessment of MF59

This diagram outlines a typical experimental workflow for characterizing the bioactivity of MF59 on immune cells in vitro.

Caption: General workflow for in vitro MF59 bioactivity assessment.

References

- 1. Culture System Allowing the Simultaneous Differentiation of Human Monocytes into Dendritic Cells and Macrophages Using M-CSF, IL-4, and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Human Dendritic Cell Antigen Uptake by Flow Cytometry [bio-protocol.org]

- 4. Assessment of Human Dendritic Cell Antigen Uptake by Flow Cytometry [en.bio-protocol.org]

- 5. doaj.org [doaj.org]

- 6. In Vitro Differentiation of Human PBMC and CD34+ Derived Monocytes into Mature CD83+/CD14- Dendritic Cells [sigmaaldrich.com]

- 7. miltenyibiotec.com [miltenyibiotec.com]

- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Induction of Dendritic Cell Maturation and Activation by a Potential Adjuvant, 2-Hydroxypropyl-β-Cyclodextrin [frontiersin.org]

Application Notes and Protocols for MF59 Adjuvant in Mouse Immunization Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to MF59 Adjuvant

MF59® is a proprietary oil-in-water emulsion adjuvant used in several human vaccines to enhance the immune response.[1] It is composed of squalene oil (4.3%) stabilized by the surfactants Tween 80 (0.5%) and Span 85 (0.5%) in a citrate buffer.[1] When combined with an antigen, MF59 significantly boosts both humoral (antibody-mediated) and cellular (T-cell-mediated) immunity, making it a valuable tool for preclinical vaccine research in mouse models.[2][3] Its use can lead to antigen dose-sparing and the induction of broader, more persistent immune responses.[3][4][5]

Mechanism of Action

The adjuvanticity of MF59 is not based on a single receptor but on its ability to create a localized, immunostimulatory environment at the injection site.[5][6] The key mechanisms include:

-

Induction of Endogenous Danger Signals: Upon intramuscular injection, MF59 induces a rapid release of endogenous ATP from muscle cells.[7] This extracellular ATP acts as a "danger signal," initiating an inflammatory cascade.[7]

-

Immune Cell Recruitment: The initial inflammatory signals trigger the secretion of various chemokines (such as CCL2, CCL4, CXCL8) and cytokines.[1][2][5] This leads to the robust recruitment of innate immune cells, including monocytes, macrophages, neutrophils, and dendritic cells (DCs), to the injection site.[1][8]

-

Enhanced Antigen Uptake and Presentation: MF59 facilitates more efficient uptake of the co-administered antigen by antigen-presenting cells (APCs).[2] It promotes the differentiation of recruited monocytes into activated, antigen-loaded monocyte-derived dendritic cells (Mo-DCs) within the draining lymph nodes.[6][9]

-

Activation of Adaptive Immunity: These activated APCs, which show upregulated expression of MHC class II and co-stimulatory molecules like CD86, efficiently transport the antigen to the draining lymph nodes.[2][5] There, they prime naive T cells, leading to robust antigen-specific CD4+ T helper cell responses and enhanced B cell activation, proliferation, and antibody production.[7][9] The mechanism is dependent on the MyD88 signaling pathway but is independent of the NLRP3 inflammasome.[7]

Key Immunological Outcomes in Mouse Studies

-

Enhanced Antibody Responses: The most well-documented effect of MF59 is the significant enhancement of antigen-specific antibody titers. Studies have shown that equivalent antibody titers can be achieved with 50- to 200-fold less antigen when formulated with MF59 compared to the antigen alone.[3][5] The adjuvant promotes the production of high-avidity, isotype-switched immunoglobulins (IgG), including IgG1 and IgG2 subtypes.[10][11]

-

Improved Cellular Immunity: MF59 boosts T-cell mediated immunity, evidenced by increased antigen-specific T-cell proliferation and cytokine production. It is also capable of inducing protective CD8+ T cell responses, even in CD4-deficient mouse models, highlighting its potent and versatile immunostimulatory properties.[10][12]

-

Increased Protective Efficacy: In challenge studies, mice immunized with MF59-adjuvanted vaccines show significantly improved protection, characterized by reduced viral loads in target organs and higher survival rates compared to mice receiving non-adjuvanted vaccines.[3][13]

Data Presentation

Table 1: Effect of MF59 on Antigen-Specific IgG Titers in Mice

| Antigen (Dose) | Adjuvant | Immunization Schedule | Post-Prime IgG Titer (log10) | Post-Boost IgG Titer (log10) | Reference |

| Trivalent Influenza Vaccine (TIV) (0.1 µg each antigen) | None | Day 0, Day 28 | ~2.2 | ~3.0 | [7] |

| Trivalent Influenza Vaccine (TIV) (0.1 µg each antigen) | MF59 (40% v/v) | Day 0, Day 28 | ~3.5 | ~4.8 | [7] |

| H1N1 Split Vaccine | None (in CD4KO mice) | Day 0, Day 21 | <1.0 | <1.0 | [10] |

| H1N1 Split Vaccine | MF59 (in CD4KO mice) | Day 0, Day 21 | ~2.8 | ~4.0 | [10] |

Table 2: Effect of MF59 on Immune Cell Populations in Draining Lymph Nodes (18h post-immunization)

| Cell Type | Immunization Group | Percentage of Antigen-Positive Cells (Mean ± SD) | Reference |

| Monocytes / Mo-DCs | Antigen only | 1.5 ± 0.5% | [9] |

| Monocytes / Mo-DCs | Antigen + MF59 | 10.0 ± 2.0% | [9] |

| Conventional DCs | Antigen only | 2.0 ± 0.8% | [9] |

| Conventional DCs | Antigen + MF59 | 4.0 ± 1.2% | [9] |

| Macrophages | Antigen only | 0.8 ± 0.3% | [9] |

| Macrophages | Antigen + MF59 | 2.5 ± 0.9% | [9] |

Visualizations

Caption: Signaling pathway of MF59 adjuvant.

References

- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The adjuvant MF59 increases the immunogenicity and protective efficacy of subunit influenza vaccine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]

- 5. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]